molecular formula C17H19NO2 B184573 N-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)acetamide CAS No. 5348-58-3

N-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B184573
CAS RN: 5348-58-3
M. Wt: 269.34 g/mol
InChI Key: LBNGSBAPZGVJRR-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)acetamide, commonly known as DPA, is a chemical compound that has been extensively studied for its potential therapeutic uses. DPA belongs to the class of compounds known as N-phenylacetamides, which have been shown to possess a range of biological activities, including analgesic, anti-inflammatory, and anti-convulsant effects.

Mechanism Of Action

The exact mechanism of action of DPA is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain and spinal cord. DPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. DPA has also been shown to modulate the activity of the GABAergic system, which plays a key role in the regulation of neuronal excitability and the generation of seizures.

Biochemical And Physiological Effects

DPA has been shown to possess a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-convulsant effects. It has also been shown to possess antioxidant and neuroprotective effects, and has been suggested as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages And Limitations For Lab Experiments

DPA has several advantages as a research tool, including its potent analgesic and anti-inflammatory effects, and its activity against a range of seizure models. However, there are also several limitations to its use in lab experiments. For example, DPA has a relatively short half-life in vivo, which can make it difficult to achieve sustained therapeutic effects. Additionally, the exact mechanism of action of DPA is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on DPA. One area of interest is the development of novel analogues of DPA with improved pharmacokinetic properties and/or greater potency. Another area of interest is the investigation of the potential therapeutic uses of DPA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of DPA and its effects on various neurotransmitter systems in the brain and spinal cord.

Synthesis Methods

DPA can be synthesized via a multi-step process involving the reaction of 2,4-dimethylbenzoyl chloride with 4-methoxyaniline, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the acetylation of the resulting amine with acetic anhydride. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization or column chromatography.

Scientific Research Applications

DPA has been extensively studied for its potential therapeutic uses, particularly in the treatment of pain and inflammation. It has been shown to possess potent analgesic and anti-inflammatory effects in animal models, and has been suggested as a potential alternative to non-steroidal anti-inflammatory drugs (NSAIDs) and opioids for the treatment of chronic pain. DPA has also been studied for its potential anti-convulsant effects, and has been shown to possess activity against a range of seizure models in animals.

properties

CAS RN

5348-58-3

Product Name

N-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)acetamide

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H19NO2/c1-12-4-9-16(13(2)10-12)18-17(19)11-14-5-7-15(20-3)8-6-14/h4-10H,11H2,1-3H3,(H,18,19)

InChI Key

LBNGSBAPZGVJRR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC)C

Origin of Product

United States

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